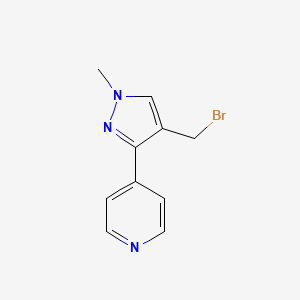

4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBMRZQHHROPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H10BrN3

- Molecular Weight : 224.06 g/mol

- CAS Number : 166196-54-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The interaction can lead to the formation of reactive intermediates that may affect other biomolecules, such as proteins and nucleic acids. Additionally, it may inhibit specific kinases and proteases involved in cellular signaling pathways, leading to altered gene expression and metabolic processes .

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Evaluations and Case Studies

Several studies have evaluated the biological effects of this compound:

- Anticancer Activity :

- Neuroprotective Effects :

- Allosteric Modulation :

Table 1: Summary of Biological Activities

Table 2: Interaction with Enzymes

| Enzyme Type | Interaction Type | Impact |

|---|---|---|

| Cytochrome P450 | Forms reactive intermediates | Alters drug metabolism |

| Kinases | Inhibition | Modulates signaling pathways |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Reactivity

Compound A : 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine ()

- Structure : Differs in substituents at pyrazole positions 1 and 4: a 2-chloroethyl group replaces the methyl group at position 1, and a bromo group replaces the bromomethyl at position 3.

- Reactivity : The chloroethyl group may undergo elimination or further alkylation, while the bromo group is less reactive than bromomethyl in substitution reactions.

- Applications: Potential as a bifunctional electrophile in cross-coupling reactions .

Compound B : 4-(Bromomethyl)-3-methyl-5-phenylisoxazole ()

- Structure : Isoxazole core replaces pyrazole, with bromomethyl and phenyl substituents.

- Reactivity : Bromomethyl in isoxazole systems is similarly reactive but may exhibit different regioselectivity due to the isoxazole’s electronic environment.

- Applications : Useful in agrochemical synthesis due to isoxazole’s stability .

Compound C : 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine ()

- Structure : Bromine on pyridine (position 6) and imidazole substituent (position 3).

- Reactivity : Bromine on pyridine directs electrophilic substitution, while the imidazole enhances coordination to metal ions.

- Applications: Potential in medicinal chemistry for kinase inhibition .

Compound D : 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine ()

Physical and Crystallographic Properties

- Target Compound: No crystallographic data is provided in the evidence, but pyridine-pyrazole hybrids generally exhibit moderate solubility in polar solvents due to aromatic N-atoms.

- Compound A () : Likely higher hydrophobicity due to the chloroethyl group, affecting solubility .

- Compound in : Pyrazolone derivative shows extensive hydrogen bonding (N–H⋯O, C–H⋯Br), enhancing crystal packing stability. The target compound’s bromomethyl group may reduce such interactions, leading to lower melting points .

Preparation Methods

Pyrazole Ring Construction and Methylation

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Subsequent methylation at the nitrogen (N1) position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Bromomethyl Group Introduction

The bromomethyl substituent at the 4-position of the pyrazole is introduced through bromomethylation reactions. This is often accomplished by:

- Reacting the pyrazole derivative with formaldehyde and hydrobromic acid or bromine sources.

- Alternatively, using bromomethyl halides in nucleophilic substitution reactions.

The bromomethyl group is critical for further functionalization and coupling steps.

Coupling with Pyridine Moiety

The linkage of the bromomethylated pyrazole to the pyridine ring is generally performed via nucleophilic substitution reactions or cross-coupling techniques such as Suzuki or Buchwald-Hartwig coupling, depending on the substituents and desired connectivity.

A common method involves reacting the bromomethyl pyrazole with 3- or 4-pyridyl nucleophiles under basic conditions using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method provides good yields and selectivity.

Representative Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole formation | Condensation of hydrazine with 1,3-dicarbonyl compound; methylation with methyl iodide under basic conditions | 1-methyl-1H-pyrazole intermediate |

| 2 | Bromomethylation | Treatment with formaldehyde and HBr or bromomethyl halide under acidic/basic conditions | 4-(bromomethyl)-1-methyl-1H-pyrazole |

| 3 | Coupling with pyridine | Reaction of bromomethyl pyrazole with pyridine derivative in presence of K2CO3 in DMF or DMSO at elevated temperature | Formation of 4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

Detailed Research Findings and Variations

Base and Solvent Effects: Potassium carbonate is frequently used as the base for the nucleophilic substitution step due to its mildness and effectiveness. Polar aprotic solvents such as DMF or DMSO facilitate the reaction by stabilizing ionic intermediates and enhancing nucleophilicity.

Temperature and Time: Reaction temperatures typically range from room temperature to 60 °C, with reaction times from 4 to 24 hours depending on the scale and substrate reactivity.

Industrial Scale-Up: For industrial production, continuous flow synthesis methods have been explored to improve reaction control, reduce reaction times, and increase scalability while maintaining high purity and yield.

Purification: The final product is generally purified by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether as eluents. Crystallization from ethanol/water mixtures is also common.

Example from Literature Synthesis

A closely related compound, 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, has been synthesized via a multi-step process starting from readily available precursors. The synthesis involved:

- Alkylation of the pyrazole nitrogen.

- Bromomethylation at the 4-position.

- Coupling with the pyridine ring under basic conditions.

The yields for similar compounds range from 67% to 81%, with melting points typically between 68 and 82 °C, confirming the purity and identity of the products by NMR and HRMS analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Mild base, commonly used |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Temperature | 20–60 °C | Reaction rate and selectivity dependent |

| Reaction Time | 4–24 hours | Optimized for yield and purity |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

| Yield | 67–81% | Dependent on substrate and conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.